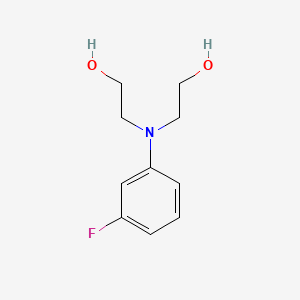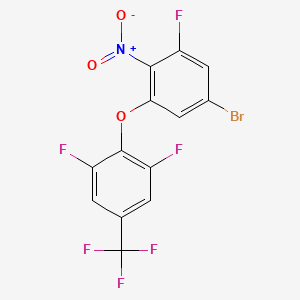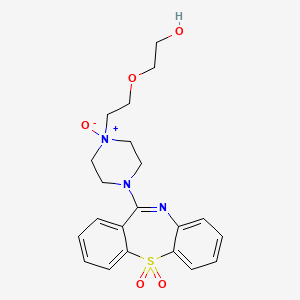
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate is a chiral compound with the molecular formula C5H11NO . C4H6O6. It is known for its applications in various fields, including neurology and cancer research. The compound is a combination of (S)-Tetrahydro-2-furanmethanamine and (2R,3R)-2,3-Dihydroxybutanedioate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate typically involves the reaction of (S)-Tetrahydro-2-furanmethanamine with L-Tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve steps such as crystallization and purification to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: (S)-(+)-Tetrahydro-furfurylamine L-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme interactions.
Medicine: Research explores its potential therapeutic applications, particularly in neurology and cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate involves its interaction with specific molecular targets. It may act on enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- ®-(-)-Tetrahydro-furfurylamine L-Tartrate
- (S)-(+)-Tetrahydro-2-furanmethanamine
- ®-(-)-Tetrahydro-2-furanmethanamine
Comparison: (S)-(+)-Tetrahydro-furfurylamine L-Tartrate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomers and other similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .
Propiedades
Fórmula molecular |
C9H17NO7 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(2S)-oxolan-2-yl]methanamine |
InChI |
InChI=1S/C5H11NO.C4H6O6/c6-4-5-2-1-3-7-5;5-1(3(7)8)2(6)4(9)10/h5H,1-4,6H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m01/s1 |
Clave InChI |
VWIPLFQPIIQAJW-IKQZNINXSA-N |
SMILES isomérico |
C1C[C@H](OC1)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CC(OC1)CN.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)

![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)





